

JNJ 28610244 off-target effects and specificity

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Compound of Interest

Compound Name: JNJ 28610244

Cat. No.: B13442230

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Technical Support Center: JNJ-28610244

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of JNJ-28610244, a potent and selective histamine H4 receptor (H4R) agonist.^{[1][2]} This guide includes frequently asked questions and troubleshooting advice to facilitate your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of JNJ-28610244?

A1: JNJ-28610244 is a potent and selective agonist for the histamine H4 receptor (H4R).^{[1][2]} The H4R is a G protein-coupled receptor (GPCR) primarily expressed on cells of the immune system.^{[3][4]} Upon activation by JNJ-28610244, the H4R couples to the G α i/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.^[5] The $\beta\gamma$ subunit of the G-protein can also activate phospholipase C (PLC), resulting in an increase in intracellular calcium.^[4] A key functional outcome of H4R activation is the inhibition of adhesion-dependent degranulation in human neutrophils, a process mediated by the blockade of Mac-1-dependent activation of p38 MAPK.^[6]

Q2: What is the known selectivity profile of JNJ-28610244?

A2: JNJ-28610244 is described as a "selective" H4R agonist.^{[1][6]} However, comprehensive, publicly available data from broad kinase panels (e.g., a KINOMEscan) or other off-target screening assays for JNJ-28610244 is limited. Its selectivity is primarily characterized in the context of other histamine receptors. For comparison, a related H4R antagonist, JNJ-

39758979, was reported to have over 80-fold selectivity for the H4R compared to other histamine receptors. While it was also described as having "excellent selectivity versus other targets," specific data were not provided.

Q3: Are there any known off-target effects of JNJ-28610244?

A3: As of the latest available information, specific off-target effects of JNJ-28610244 on kinases or other protein families have not been detailed in the public domain. It is important to note that the absence of evidence is not evidence of absence. Researchers should always consider the possibility of off-target effects when interpreting experimental results. For example, another H4R antagonist with a different chemical structure, JNJ39758979, was associated with agranulocytosis, which was considered a potential off-target effect.

Troubleshooting Guide

Issue 1: Unexpected Phenotypic an Experimental Model

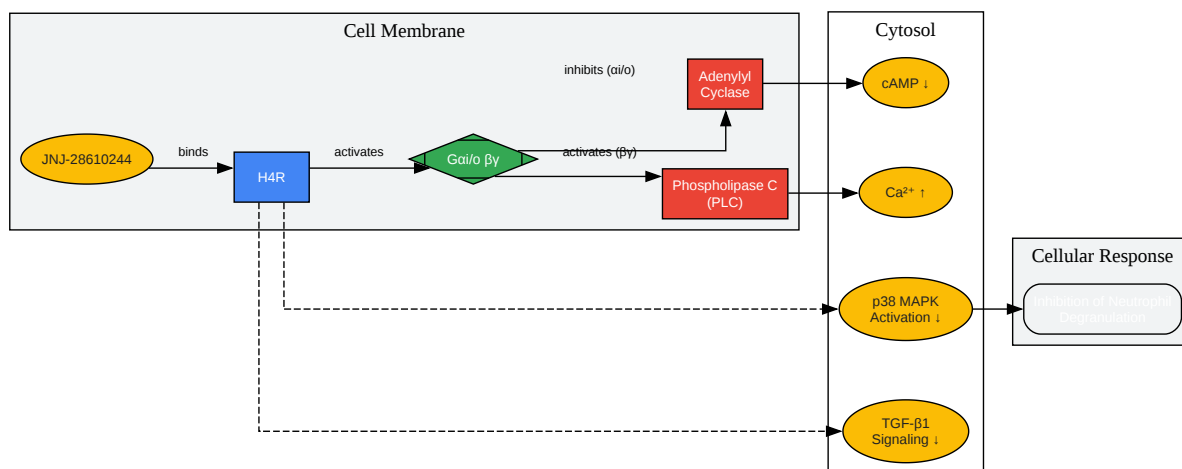
- Possible Cause: The observed phenotype may be due to an unknown off-target effect of JNJ-28610244.
- Troubleshooting Steps:
 - Confirm H4R Expression: Verify the expression of the H4R in your experimental system (cell line or tissue) at the mRNA and/or protein level.
 - Use a Structurally Unrelated H4R Agonist: If possible, repeat the experiment with another selective H4R agonist that has a different chemical scaffold. If the phenotype persists, it is more likely to be an on-target effect.
 - Employ an H4R Antagonist: Attempt to rescue the phenotype by pre-treating your system with a selective H4R antagonist (e.g., JNJ-7777120). If the antagonist blocks the effect of JNJ-28610244, it strongly suggests an on-target mechanism.
 - Dose-Response Curve: Perform a dose-response experiment. On-target effects are typically observed within a specific concentration range consistent with the compound's potency (pEC50 for JNJ-28610244 is 7.0).[1] Off-target effects may appear at higher concentrations.

Issue 2: Variability in Experimental Results

- Possible Cause: Inconsistent results could be due to factors such as compound stability, cell passage number, or subtle variations in experimental conditions.
- Troubleshooting Steps:
 - Compound Handling: Ensure JNJ-28610244 is stored correctly and that fresh dilutions are made for each experiment from a validated stock solution.
 - Cell Culture Conditions: Maintain consistent cell culture conditions, including cell density and passage number, as receptor expression levels can change over time.
 - Assay Validation: Re-validate your experimental assay with appropriate positive and negative controls to ensure it is performing as expected.

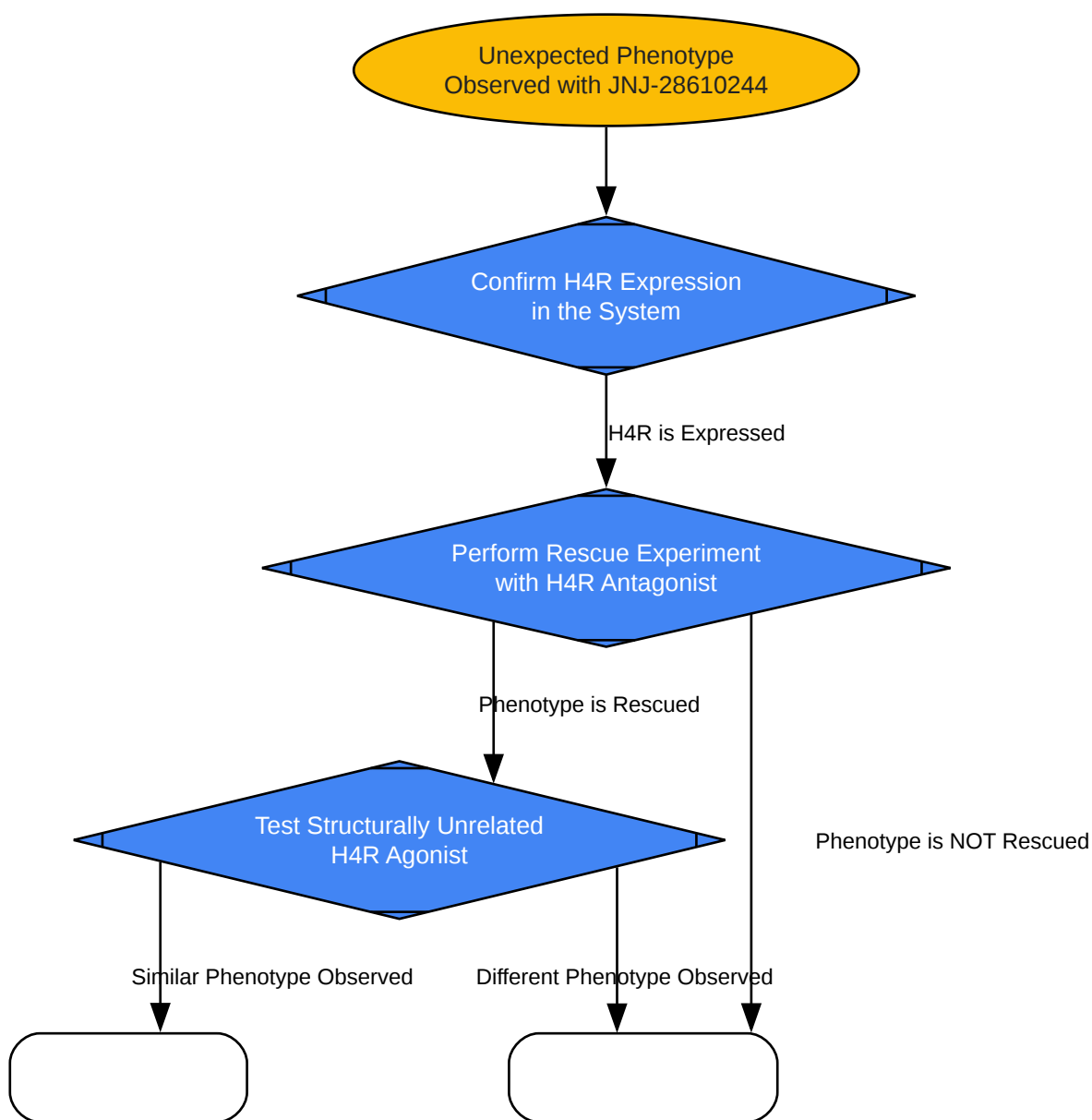
Signaling Pathways and Experimental Workflows

To aid in experimental design and data interpretation, the following diagrams illustrate the known signaling pathway of the H4 receptor and a general workflow for investigating potential off-target effects.



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Caption: H4R signaling cascade initiated by JNJ-28610244.



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Caption: Workflow for investigating potential off-target effects.

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